molecular formula C16H18BrN3O2 B11105077 2-[(3-Bromophenyl)amino]-N'-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide

Cat. No.: B11105077
M. Wt: 364.24 g/mol
InChI Key: UUSFUMSTXWGWJD-XDHOZWIPSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a furan ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the bromophenyl amine and the furan-containing aldehyde. These intermediates are then subjected to a condensation reaction with acetohydrazide under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or ketones, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the furan ring can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)amino]-N’-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide
  • 2-[(3-Methylphenyl)amino]-N’-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(3-Bromophenyl)amino]-N’-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets.

Properties

Molecular Formula

C16H18BrN3O2

Molecular Weight

364.24 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-4-(furan-2-yl)butan-2-ylideneamino]acetamide

InChI

InChI=1S/C16H18BrN3O2/c1-12(7-8-15-6-3-9-22-15)19-20-16(21)11-18-14-5-2-4-13(17)10-14/h2-6,9-10,18H,7-8,11H2,1H3,(H,20,21)/b19-12+

InChI Key

UUSFUMSTXWGWJD-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/CCC2=CC=CO2

Canonical SMILES

CC(=NNC(=O)CNC1=CC(=CC=C1)Br)CCC2=CC=CO2

Origin of Product

United States

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